molecular formula C12H22O3 B098030 Acetoacetic Acid n-Octyl Ester CAS No. 16436-00-3

Acetoacetic Acid n-Octyl Ester

Cat. No.: B098030
CAS No.: 16436-00-3
M. Wt: 214.3 g/mol
InChI Key: IKYDDBGYKFPTGF-UHFFFAOYSA-N
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Description

Acetoacetic Acid n-Octyl Ester, also known as n-octyl acetoacetate, is an organic compound with the molecular formula C12H22O3. It is an ester formed from the reaction of octanol and acetoacetic acid. This compound is a colorless to light yellow liquid with a mild, pleasant odor. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetic Acid n-Octyl Ester is typically synthesized through the esterification of octanol with acetoacetic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COCH}2\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of octyl acetoacetate involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process includes the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation.

Types of Reactions:

    Esterification and Hydrolysis: this compound can undergo esterification and hydrolysis reactions. In the presence of water and an acid or base catalyst, it can be hydrolyzed back to octanol and acetoacetic acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Reduction Reactions: this compound can be reduced to octyl alcohol and acetoacetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: Octanol and acetoacetic acid.

    Reduction: Octyl alcohol and acetoacetate.

Scientific Research Applications

Acetoacetic Acid n-Octyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-keto esters and other complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used as a solvent in the formulation of paints, coatings, and adhesives. Additionally, it serves as a plasticizer in the production of flexible plastics.

Comparison with Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Butyl acetoacetate

Biological Activity

Acetoacetic Acid n-Octyl Ester, also known as n-octyl acetoacetate, is an organic compound with significant biological activity. This ester, formed from the reaction of octanol and acetoacetic acid, has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22O3
  • Molecular Weight : 214.31 g/mol
  • Appearance : Colorless to light yellow liquid with a mild odor.

The compound's structure consists of an acetoacetic acid moiety esterified with n-octanol, which influences its solubility and biological interactions.

Target Enzymes : this compound primarily interacts with enzymes such as esterases and lipases that hydrolyze ester bonds. This hydrolysis results in the release of octanol and acetoacetic acid.

Biochemical Pathways : Acetoacetic acid is a key intermediate in ketone body metabolism. It can be converted into acetyl-CoA, which enters the citric acid cycle, serving as an energy source for various tissues, particularly during fasting or low carbohydrate intake .

Pharmacokinetics : The lipophilic nature of this compound suggests favorable absorption and distribution characteristics in biological systems. Its metabolic pathways indicate potential roles in energy metabolism and substrate availability for biosynthetic processes.

1. Energy Metabolism

This compound plays a crucial role in energy metabolism. Its breakdown products can serve as alternative energy sources for tissues such as the heart and brain during periods of low glucose availability. Studies have shown that acetoacetate can replace glucose as a primary fuel source under certain physiological conditions .

2. Enzyme Interaction

Research indicates that this ester can be used to study enzyme-catalyzed reactions involving esters. Its ability to undergo hydrolysis makes it a valuable tool for investigating the kinetics of esterases and lipases .

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of this compound in enzyme-catalyzed reactions to understand its hydrolysis kinetics. Results indicated that the rate of hydrolysis was significantly influenced by pH and temperature, highlighting the importance of environmental conditions on its biological activity.

Case Study 2: Metabolic Pathway Analysis

In another study focused on metabolic pathways, researchers examined how acetoacetate derived from this compound contributed to energy production in cardiac cells during fasting states. The findings demonstrated enhanced utilization of ketone bodies over glucose, suggesting therapeutic implications for conditions like type 1 diabetes .

Applications in Research and Industry

This compound is utilized in various applications:

  • Organic Synthesis : It serves as a reagent in synthesizing β-keto esters and other complex organic molecules.
  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs makes it a candidate for developing drug delivery systems.
  • Industrial Uses : It is used as a solvent in paints and coatings and as a plasticizer in flexible plastic production .

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
Ethyl AcetoacetateC6H10O3Used in organic synthesis
Methyl AcetoacetateC5H8O3Known for stability; used industrially
Butyl AcetoacetateC8H14O3Similar metabolic pathways

Properties

IUPAC Name

octyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDDBGYKFPTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167754
Record name Octyl acetoacetate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16436-00-3
Record name Octyl acetoacetate
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Record name Octyl acetoacetate
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Record name Octyl acetoacetate
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Record name Octyl acetoacetate
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Record name OCTYL ACETOACETATE
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Synthesis routes and methods

Procedure details

Another procedure involved heating the alcohol and tBAA, (or beta-ketoester) in solvent, in a round-bottom flask with magnetic stirrer,5-plate Oldershaw column and still head for removal of the t-butanol co-product. For example: a solution of n-octanol (13 g, 0.1 mol), tBAA (16.6 g, 0.105 mol) and 50 mL toluene was heated at reflux until the theoretical amount of t-butyl alcohol was obtained (ca. 15 min. after reflux). The reaction mixture was subsequently concentrated and distilled to give 17.8 g (83.2%) octyl acetoacetate b.p. 95-110° C. (1.0 mm Hg).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
beta-ketoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
83.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relevance of studying octyl acetoacetate under high-pressure CO2?

A1: The study explores the thermodynamic properties of octyl acetoacetate in the presence of high-pressure CO2 []. This is relevant because supercritical CO2 is increasingly employed as a green solvent in various industrial processes, including extraction, reaction, and material processing. Understanding the behavior of compounds like octyl acetoacetate in such environments is crucial for optimizing these processes and developing new applications.

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